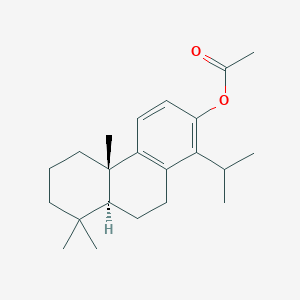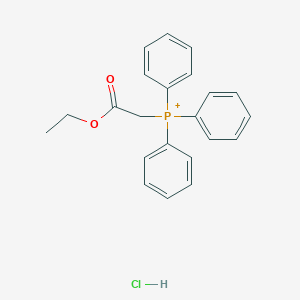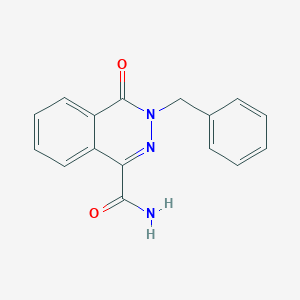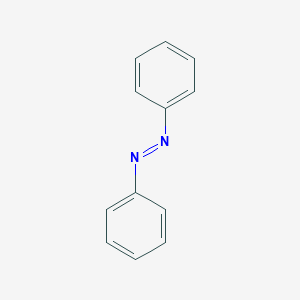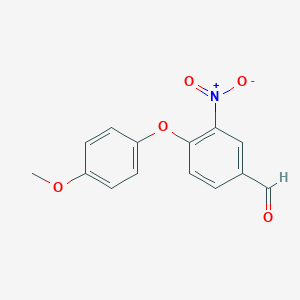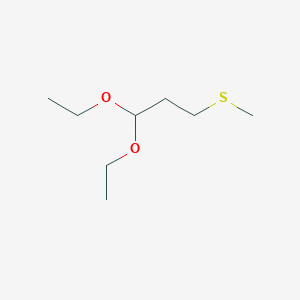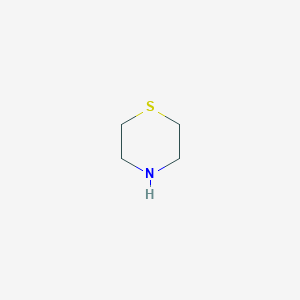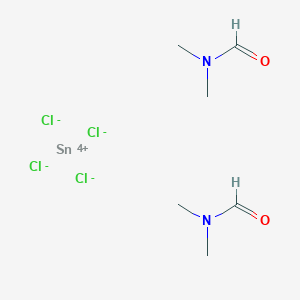
Methyl 4-methoxycarbonyloxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxycarbonyloxybenzoate, commonly known as methylparaben, is a widely used preservative in the cosmetic and pharmaceutical industries. It is a synthetic compound that inhibits the growth of bacteria and fungi, extending the shelf life of products. While it has been used for decades, there is ongoing research into its safety and efficacy, as well as potential alternatives.
Mecanismo De Acción
Methylparaben works by inhibiting the growth of bacteria and fungi, preventing spoilage and extending the shelf life of products. It does this by interfering with the metabolism of microorganisms, disrupting their ability to grow and reproduce.
Efectos Bioquímicos Y Fisiológicos
While methylparaben is generally considered safe at low concentrations, there is ongoing research into its potential impact on human health. Some studies have suggested that it may have estrogenic effects, potentially disrupting the endocrine system. Other studies have found no significant impact on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylparaben is a widely used preservative in lab experiments due to its effectiveness and low cost. However, there are limitations to its use, including potential toxicity at high concentrations and concerns about its impact on human health. Researchers are exploring alternative preservatives that may be safer and more effective.
Direcciones Futuras
Research into the safety and efficacy of methylparaben will continue, as will the search for alternative preservatives. Some potential future directions include:
- Developing new preservatives that are more effective and less toxic
- Studying the impact of methylparaben on human health at different concentrations and exposure levels
- Exploring the use of natural preservatives, such as plant extracts, in cosmetics and pharmaceuticals
- Investigating the potential impact of preservatives on the environment and developing more sustainable alternatives.
Métodos De Síntesis
Methylparaben is synthesized through the esterification of p-hydroxybenzoic acid with methanol in the presence of sulfuric acid or other catalysts. The resulting compound is a white crystalline powder that is soluble in alcohol and ether.
Aplicaciones Científicas De Investigación
Methylparaben has been extensively studied for its antimicrobial properties and its potential impact on human health. It is used in a wide range of products, including cosmetics, personal care products, and pharmaceuticals. Research has focused on its safety and efficacy, as well as potential alternatives.
Propiedades
Número CAS |
17175-20-1 |
|---|---|
Nombre del producto |
Methyl 4-methoxycarbonyloxybenzoate |
Fórmula molecular |
C10H10O5 |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
methyl 4-methoxycarbonyloxybenzoate |
InChI |
InChI=1S/C10H10O5/c1-13-9(11)7-3-5-8(6-4-7)15-10(12)14-2/h3-6H,1-2H3 |
Clave InChI |
XDDBMNQUNQHNNS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)OC |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)OC(=O)OC |
Sinónimos |
Carbonic acid methyl[p-(methoxycarbonyl)phenyl] ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



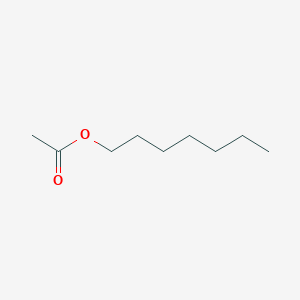
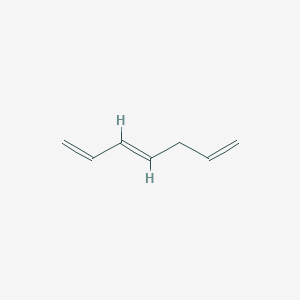
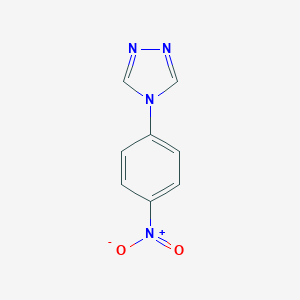
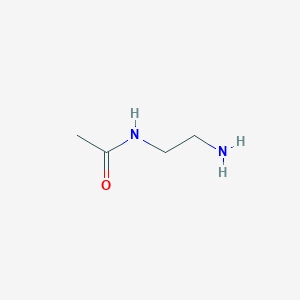
![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)
